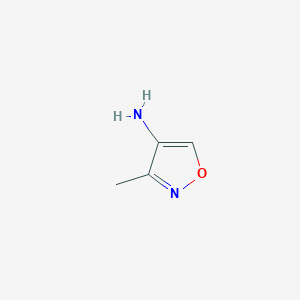![molecular formula C15H13ClO2 B1355429 4-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 62290-55-5](/img/structure/B1355429.png)
4-[(4-Methylbenzyl)oxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .
Synthesis Analysis
The synthesis of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis
The molecular structure of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .Chemical Reactions Analysis
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Liquid Crystalline Compounds
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” may be used in the design of liquid crystalline compounds due to its structural properties. Similar alkylbenzoates have been utilized for this purpose, aiming to create materials with unique optical and electronic characteristics .
Organogelators
The compound could serve as a precursor for functionalized poly(-benzyl ether) dendrimers with methyl ester decorations, which are known to be efficient organogelators. These materials can form gel-like structures in organic solvents and have potential applications in drug delivery systems .
Non-linear Optical Materials
Due to its molecular structure, “4-[(4-Methylbenzyl)oxy]benzoyl chloride” might be suitable for the development of non-linear optical materials. These materials are important for various photonic applications, including laser technology and optical data processing .
Pharmaceutical Uses
Hydrazine-based compounds, which share a similar chemical moiety with our compound of interest, are prominent in pharmaceuticals. They are used in the synthesis of various drugs due to their reactivity and ability to form stable hydrazone linkages .
Chemical Synthesis
This compound could be involved in chemical synthesis processes as an intermediate or a reagent due to its reactive benzoyl chloride group, which can participate in acylation reactions essential for constructing complex organic molecules .
Proteomics Research
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is available for purchase as a specialty product for proteomics research. It may be used in the study of proteins and peptides, possibly as a derivatization agent to enhance detection and analysis .
Mechanism of Action
Safety and Hazards
Future Directions
“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .
properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDRZQPMLLING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554792 |
Source


|
| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzoyl chloride | |
CAS RN |
62290-55-5 |
Source


|
| Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)






